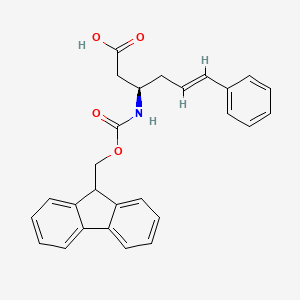

Acide Fmoc-(R)-3-amino-(6-phényl)-5-hexénoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a useful research compound. Its molecular formula is C27H25NO4 and its molecular weight is 427.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse peptidique en phase solide (SPPS)

Acide Fmoc-(R)-3-amino-(6-phényl)-5-hexénoïque: est largement utilisé en SPPS, qui est une méthode pour la synthèse de peptides. Ce composé, avec son groupe protecteur Fmoc, permet la protection temporaire du groupe amine pendant le processus de synthèse. Le groupe Fmoc est stable en conditions basiques mais peut être éliminé en conditions acides douces, ce qui est crucial pour la construction étape par étape des peptides .

Chimie médicinale

En chimie médicinale, ce dérivé d'acide aminé peut être utilisé pour introduire des contraintes conformationnelles dans les peptides. Ces contraintes peuvent aider au développement de peptides avec une stabilité, une spécificité et une activité biologique améliorées. Il est particulièrement utile dans les études de relation structure-activité (SAR) où des modifications de la structure du peptide peuvent conduire à des informations significatives sur leur interaction avec les cibles biologiques .

Chimie verte

Le composé joue un rôle dans les applications de chimie verte. Par exemple, il peut être impliqué dans des réactions nécessitant des solvants ou des réactifs moins dangereux. Le groupe Fmoc peut être clivé en utilisant des alternatives plus écologiques comme l'iodure de calcium (II), qui offre une approche plus respectueuse de l'environnement pour la synthèse peptidique .

Études d'activité biologique

Le groupe phényle dans This compound peut être crucial pour étudier l'activité biologique. Les groupes phényles sont souvent impliqués dans les interactions pi-pi et peuvent influencer l'affinité de liaison des peptides à divers récepteurs ou enzymes. Ceci peut être particulièrement important dans le développement de nouveaux agents thérapeutiques .

Conception de médicaments

Ce composé peut être utilisé dans la conception de médicaments pour modifier la lipophilie d'un peptide, ce qui peut affecter ses propriétés d'absorption, de distribution, de métabolisme et d'excrétion (ADME). En modifiant l'hydrophobicité du peptide, les chercheurs peuvent optimiser le profil pharmacocinétique d'un candidat médicament .

Protéomique

En protéomique, This compound peut être utilisé pour créer des banques uniques de peptides. Ces banques peuvent être criblées contre diverses cibles pour identifier les interactions et les fonctions potentielles, ce qui contribue à la compréhension des systèmes biologiques complexes .

Biologie synthétique

Le composé peut être incorporé dans des applications de biologie synthétique où des acides aminés modifiés sont utilisés pour étendre le code génétique. Cela permet l'incorporation d'acides aminés non naturels dans les protéines, offrant de nouvelles propriétés et fonctions .

Biologie chimique

En biologie chimique, le composé peut être utilisé pour étudier les modifications post-traductionnelles (PTM) des protéines. En imitant les PTM, les chercheurs peuvent étudier les effets de ces modifications sur la fonction et les interactions des protéines, ce qui est essentiel pour comprendre les processus cellulaires .

Propriétés

IUPAC Name |

(E,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhex-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c29-26(30)17-20(12-8-11-19-9-2-1-3-10-19)28-27(31)32-18-25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-11,13-16,20,25H,12,17-18H2,(H,28,31)(H,29,30)/b11-8+/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWHGLZHUJARIA-OJLWIZQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.